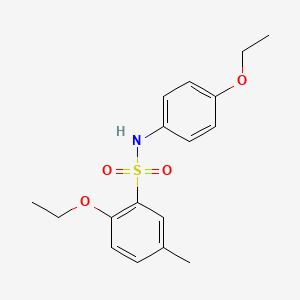

2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide

Description

2-Ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by dual ethoxy substituents at positions 2 (benzene ring) and 4 (aniline ring), along with a methyl group at position 3.

Properties

IUPAC Name |

2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-4-21-15-9-7-14(8-10-15)18-23(19,20)17-12-13(3)6-11-16(17)22-5-2/h6-12,18H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZWGWQOQPVNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide typically involves the following steps:

Nitration and Reduction: The starting material, 5-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Ethoxylation: The amine is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy groups.

Coupling Reaction: The ethoxylated amine is coupled with 4-ethoxybenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Ethoxybenzoic acid derivatives.

Reduction: Ethoxyphenylamines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Research indicates that sulfonamide compounds, including derivatives similar to 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide, exhibit significant antitumor properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways, which could be beneficial in treating cancers such as ovarian cancer and others resistant to conventional therapies .

CYP17 Inhibition

The compound has been explored as a potential inhibitor of cytochrome P450 17A1 (CYP17), an enzyme critical in steroidogenesis. Inhibiting CYP17 can be particularly useful in treating hormone-sensitive cancers, such as prostate cancer, by disrupting androgen synthesis. This application is supported by findings that sulfonamide compounds can effectively target CYP17 enzymes, leading to reduced tumor growth in preclinical models .

Antibacterial Properties

2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide has also been evaluated for its antibacterial activity. Studies have demonstrated that certain sulfonamide derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. This property is attributed to their ability to inhibit bacterial folic acid synthesis, which is essential for bacterial growth and replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonamides is crucial for optimizing their therapeutic efficacy. Research on similar compounds has shown that modifications in the aryl substituents and the sulfonamide group can significantly influence biological activity. For instance, the presence of methoxy or ethoxy groups on the phenyl rings enhances binding affinity to target proteins involved in various signaling pathways .

Case Study 1: Antitumor Efficacy

A study focusing on a series of sulfonamide derivatives demonstrated their effectiveness in inhibiting the growth of ovarian cancer cell lines (A2780). The compounds were found to induce cell cycle arrest and apoptosis through modulation of key regulatory proteins such as cyclin D1 and p21. The results indicated that these compounds could serve as potential chemotherapeutic agents .

Case Study 2: Antibacterial Testing

In another investigation, a set of novel chromene-sulfonamide hybrids was synthesized and tested against common bacterial strains like Staphylococcus aureus and Escherichia coli. The study revealed that certain modifications led to enhanced antibacterial activity, showcasing the potential of sulfonamide derivatives in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide involves its interaction with specific enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. This compound may also interact with other molecular targets, modulating pathways involved in inflammation and cell signaling.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (OEt) groups enhance lipophilicity and may improve bioavailability compared to chloro (Cl) or bromo (Br) substituents, which introduce electron-withdrawing effects .

- Hybrid Structures : Cinnamoyl-containing derivatives (e.g., ) exhibit dual pharmacophores (sulfonamide + chalcone), broadening activity spectra (e.g., anticancer and antioxidant).

Key Observations :

- Reaction Time : Ethoxy-substituted derivatives (e.g., ) require longer reaction times (24–48 h) compared to bromo analogs (~3 h), likely due to steric hindrance from ethoxy groups.

- Yield : Hybrid chalcone-sulfonamide compounds (e.g., ) achieve higher yields (~85%) due to optimized coupling conditions.

Antimicrobial Activity :

Anticancer Activity :

Enzyme Inhibition :

Biological Activity

2-Ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide, also known by its CAS number 915913-85-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethoxy group and a sulfonamide moiety, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide can be represented as follows:

This structure features:

- Two ethoxy groups : Contributing to hydrophobic interactions.

- A sulfonamide group : Known for its role in biological activity, particularly as enzyme inhibitors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Sulfonamides often function as enzyme inhibitors, affecting metabolic pathways crucial for cellular function. Specifically, this compound may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects in various cell types.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamides have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that analogs of sulfonamides could effectively inhibit the growth of cancer cells in vitro, suggesting that 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide may possess similar properties .

Inhibition of Chemokine Receptors

Recent studies have explored the role of sulfonamides as inhibitors of chemokine receptors, such as CXCR4. These receptors are implicated in cancer metastasis and inflammatory responses. Compounds with similar structures have shown promise in blocking CXCR4 activity, thereby reducing tumor cell migration and invasion . The potential of 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide in this context warrants further investigation.

Case Study 1: Anticancer Activity

In a comparative study involving various sulfonamide derivatives, compounds similar to 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide were tested against breast adenocarcinoma and glioblastoma cell lines. Results indicated that these compounds exhibited IC50 values in the low nanomolar range, demonstrating potent cytotoxic effects. Morphological analysis revealed typical apoptotic features such as chromatin condensation and cell shrinkage .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of a series of sulfonamide derivatives against common bacterial strains. The results showed that certain modifications to the sulfonamide structure enhanced antibacterial potency. Given the structural similarities, it is hypothesized that 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide may exhibit comparable efficacy against specific pathogens .

Research Findings Summary

Q & A

Q. What analytical techniques resolve stereochemical or regiochemical ambiguities?

- Methodology : Use NOESY NMR to confirm spatial proximity of ethoxy and methyl groups. For regiochemistry, compare experimental ¹³C NMR shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*). Chiral HPLC (Chiralpak AD-H column) resolves enantiomers if asymmetric synthesis is attempted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.